molecular formula C11H11N3O B1437366 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1036512-83-0

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1437366
CAS RN: 1036512-83-0
M. Wt: 201.22 g/mol
InChI Key: UWYNESDENROIHG-UHFFFAOYSA-N
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Description

“3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a compound with the molecular formula C11H11N3O and a molecular weight of 201.22 . It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a biochemical for proteomics research . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Anti-Infective Agents

The compound “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” falls under the category of 1,2,4-oxadiazoles, which have been extensively studied for their anti-infective properties. These compounds have shown potential against a variety of infectious agents, including bacteria, viruses, and protozoa. The oxadiazole ring, in particular, is a crucial structural feature that contributes to the anti-infective activity of these molecules .

Anticancer Activity

1,2,4-Oxadiazoles have also been investigated for their anticancer properties. Some derivatives have displayed remarkable activity against various cancer cell lines, including MDA-MB-231 and KCL-22. The presence of the oxadiazole ring is believed to enhance the cytotoxicity against cancer cells, making it a promising scaffold for the development of new anticancer drugs .

Mode of Action Studies

Understanding the mode of action is vital for the development of new drugs. For oxadiazole derivatives, studies involving molecular docking have been conducted to predict their interaction with biological targets. For instance, the interaction with Trypanosoma cruzi cysteine protease cruzain has been explored, which is crucial for the development of anti-trypanosomal drugs .

Synthesis of Complex Structures

The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions that yield complex structures with potential biological activity. The synthetic routes are essential for the creation of new molecules that can be tested for various pharmacological activities .

Agricultural Applications

Oxadiazole derivatives are not limited to medical applications; they also play a significant role in agriculture. They have been used as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities. This dual role in medicine and agriculture highlights the versatility of the oxadiazole scaffold .

Drug Discovery and SAR Analysis

The structure-activity relationship (SAR) analysis is a critical aspect of drug discovery. Oxadiazoles, due to their heterocyclic nature, offer a rich ground for SAR studies. Modifications to the oxadiazole core can lead to significant changes in biological activity, which is essential for the optimization of drug candidates .

Antibacterial and Antiviral Properties

The antibacterial and antiviral properties of oxadiazole derivatives have been well-documented. These compounds have been effective against a range of pathogens, including those responsible for tuberculosis, malaria, and nosocomial infections. The ongoing research aims to overcome the resistance developed by microorganisms against current treatments .

Analgesic and Anti-inflammatory Effects

In addition to their antimicrobial properties, some oxadiazole derivatives exhibit analgesic and anti-inflammatory effects. This makes them potential candidates for the treatment of pain and inflammatory conditions, further expanding the therapeutic applications of this chemical class .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYNESDENROIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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